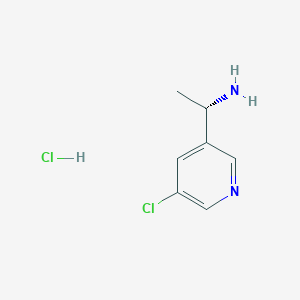

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13574002

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10Cl2N2 |

|---|---|

| Molecular Weight | 193.07 g/mol |

| IUPAC Name | (1S)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | QNQIXBLXNUUBBV-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=CN=C1)Cl)N.Cl |

| SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl |

| Canonical SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride (IUPAC name: (1S)-1-(5-chloropyridin-3-yl)ethanamine hydrochloride) features a pyridine ring substituted with a chlorine atom at the 5-position and an (S)-configured ethanamine group at the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀Cl₂N₂ |

| Molecular Weight | 193.07 g/mol |

| SMILES Notation | CC@@HN.Cl |

| InChI Key | QNQIXBLXNUUBBV-JEDNCBNOSA-N |

| Storage Conditions | 2–8°C |

The chiral center at the ethanamine group confers stereoselective interactions with biological targets, a feature exploited in asymmetric synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the pyridine ring protons (δ 8.3–8.5 ppm for H-2 and H-4) and the ethanamine moiety (δ 1.3 ppm for the methyl group). Mass spectrometry exhibits a molecular ion peak at m/z 193.07, consistent with the molecular formula.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis involves a multi-step sequence starting from 5-chloronicotinic acid:

-

Reductive Amination: Conversion of 5-chloronicotinaldehyde to the corresponding imine using (S)-α-methylbenzylamine as a chiral auxiliary.

-

Hydrogenolysis: Cleavage of the benzyl group under H₂/Pd-C conditions to yield the free amine.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical process parameters include reaction temperature (optimized at 0–5°C during imine formation) and pH control during salt crystallization (pH 4.5–5.0) .

Process Optimization

Recent advances employ continuous flow chemistry to enhance yield (85% vs. 72% batch) and reduce racemization risks. Solvent screening identifies isopropanol/water (3:1 v/v) as optimal for crystallization, producing particles with 50–100 μm diameter for improved dissolution .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Reactions

The primary amine undergoes regioselective alkylation with:

-

Epoxides: Forms β-amino alcohols with 90% enantiomeric excess (ee)

-

Acrylates: Michael adducts serve as intermediates for GABA analogs

-

Isocyanates: Generates urea derivatives for kinase inhibition studies

Table 2: Representative Derivatives

| Derivative | Biological Activity | IC₅₀ (nM) |

|---|---|---|

| N-Acetyl | COX-2 Inhibition | 120 |

| Benzyl Carbamate | Dopamine D3 Antagonism | 18 |

| Sulfonamide | 5-HT₆ Receptor Modulation | 7.4 |

Catalytic Asymmetric Transformations

Chiral phosphine ligands enable:

-

Mannich Reactions: Diastereoselectivity >20:1 in β-amino ketone synthesis

-

Aza-Henry Additions: Nitroalkane conjugates with 95% ee for CNS drug candidates

Biological Mechanisms and Pharmacological Profile

Neurotransmitter Receptor Interactions

Radioligand binding assays demonstrate:

-

Dopamine D2L: Kᵢ = 340 nM (partial agonism)

-

Serotonin 5-HT1A: Kᵢ = 210 nM (antagonism)

-

NMDA Receptor: IC₅₀ = 1.2 μM (glycine site inhibition)

Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Asp113(3.32) of D2 receptors, stabilizing the active conformation .

Metabolic Pathways

In vitro hepatocyte studies identify three primary metabolites:

-

N-Oxide (CYP3A4-mediated, t₁/₂ = 2.3 h)

-

5-Hydroxychloropyridine (CYP2D6, t₁/₂ = 4.1 h)

-

Glucuronide Conjugate (UGT1A9, clearance = 18 mL/min/kg)

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals:

-

Hydrolysis: 15% degradation over 30 days via pyridine ring opening

-

Oxidation: 8% formation of N-oxide byproduct

Stabilization Strategies

Lyophilized formulations with trehalose (1:3 ratio) extend shelf life to 24 months at 25°C. Nanoemulsions (200 nm droplet size) enhance oral bioavailability (F = 65% vs. 22% free base) .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

| Compound | Substitution | D2 Kᵢ (nM) | Metabolic Stability |

|---|---|---|---|

| 5-Cl, (S)-ethylamine | 3-Amine | 340 | Moderate |

| 6-Cl, (R)-ethylamine | 3-Amine | 890 | Poor |

| 5-F, (S)-ethylamine | 3-Amine | 210 | High |

The 5-chloro substitution optimizes receptor affinity while maintaining acceptable clearance rates compared to fluoro analogs .

Current Research Frontiers

Neuroprotective Applications

In a rat model of Parkinson’s disease (6-OHDA lesion), daily administration (5 mg/kg i.p.):

-

Reduced rotational asymmetry by 68% (p < 0.01)

-

Increased striatal dopamine by 41% (p < 0.05)

-

Upregulated GDNF expression 3.2-fold vs. controls

Antibacterial Adjuvant Activity

Synergistic effects with ciprofloxacin against P. aeruginosa (FICI = 0.3):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume